molecular formula C23H25N5O4S B2894888 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-78-5

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2894888
CAS No.: 898349-78-5
M. Wt: 467.54
InChI Key: SHZZDTSNAUQEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone features a fused thiazolo-triazole core (positions 3,2-b; 1,2,4), substituted with:

  • 2-Ethyl and 6-hydroxy groups on the thiazolo-triazole ring.
  • A 4-methoxyphenyl moiety linked via a methyl group at position 3.
  • A piperazine ring substituted at position 1 with a furan-2-yl methanone.

The piperazine and furan moieties suggest possible CNS or enzyme-targeting activity, common in neuroactive or antifungal agents .

Properties

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-3-18-24-23-28(25-18)22(30)20(33-23)19(15-6-8-16(31-2)9-7-15)26-10-12-27(13-11-26)21(29)17-5-4-14-32-17/h4-9,14,19,30H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZZDTSNAUQEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of approximately 459.52 g/mol. The structural components include a thiazole ring, a piperazine moiety, and a furan group, which contribute to its diverse biological interactions.

Research indicates that this compound targets key proteins involved in cellular stress responses and inflammation:

  • Activating Transcription Factor 4 (ATF4) : This protein plays a crucial role in the cellular response to stress. The compound interacts with ATF4, potentially modulating its activity to enhance neuroprotective effects.
  • Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-kB) : This transcription factor is pivotal in regulating immune response and inflammation. The compound's interaction with NF-kB suggests it may exert anti-inflammatory effects.

The compound affects the Endoplasmic Reticulum (ER) stress pathway and the NF-kB inflammatory pathway , indicating its potential for therapeutic applications in neurodegenerative diseases and inflammatory conditions.

Neuroprotective Properties

Studies have demonstrated that the compound exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Anti-inflammatory Effects

The compound's ability to inhibit the NF-kB pathway highlights its anti-inflammatory potential. In vitro studies have indicated significant reductions in pro-inflammatory cytokines when cells are treated with this compound.

Anticancer Activity

Preliminary research suggests that derivatives of thiazole and triazole compounds exhibit anticancer activities. For instance, related compounds have shown effectiveness against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant cytotoxicity .

Study on Neuroprotection

A study investigated the effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

Anti-inflammatory Study

In another study focusing on inflammation models, the compound was administered to macrophages activated by lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.

Summary of Findings

Biological Activity Mechanism Effect
NeuroprotectionATF4 modulationReduced neuronal damage
Anti-inflammatoryNF-kB inhibitionDecreased cytokine production
AnticancerCytotoxicity against cancer cell linesSignificant IC50 values

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-Ethyl, 6-OH, 4-methoxyphenyl, piperazine, furan-2-yl methanone ~509.6 (estimated) High polarity (OH, piperazine); potential for hydrogen bonding .
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole 2-Ethyl, 6-OH, 2-fluorophenyl, piperazine, furan 427.5 Fluorine increases electronegativity; may enhance metabolic stability vs. methoxy .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + pyrazole + triazole Fluorophenyl groups N/A Planar conformation except for one perpendicular fluorophenyl; steric hindrance may reduce target binding .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole + pyrazole 4-Methoxyphenyl, variable R groups N/A Docking studies suggest antifungal activity via 14-α-demethylase lanosterol inhibition .
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazole + pyrazole Ethoxy-3-methylphenyl, 4-methoxyphenyl N/A Bulky substituents may reduce solubility vs. target compound’s hydroxy group .

Functional Group Impact on Bioactivity

Thiazolo-Triazole Core: Present in both the target compound and , this fused system is associated with diverse bioactivity, including antimicrobial and anti-inflammatory effects .

Piperazine Ring :

  • A common feature in CNS-targeting drugs due to its ability to mimic neurotransmitter structures (e.g., serotonin, dopamine). The 4-methoxyphenyl group in the target compound may direct selectivity toward specific receptors or enzymes, contrasting with the 2-fluorophenyl in , which could enhance blood-brain barrier penetration .

Fluorophenyl (in ): Introduces electronegativity and metabolic stability but may reduce solubility .

Furan-2-yl Methanone: The furan ring’s oxygen atom contributes to hydrogen bonding, while the ketone group adds polarity. This contrasts with ester or thione groups in , which may alter pharmacokinetics .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions to construct the thiazolo-triazole core, introduce substituents (e.g., 4-methoxyphenyl and furan-2-yl groups), and finalize the piperazine linkage. Critical factors include:

  • Reagent selection : Ethanol and methanol for purification, triethylamine as a catalyst .
  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve optimal yields .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency for coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are essential for isolating high-purity intermediates .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify regiochemistry of the thiazolo-triazole ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 413.47 g/mol for C20_{20}H20_{20}FN5_5O2_2S analogs) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200 cm1^{-1}, carbonyl at ~1700 cm1^{-1}) .
  • HPLC : Purity >95% is typically required for pharmacological studies .

Q. What structural features influence the compound’s reactivity and stability?

  • Heterocyclic core : The thiazolo[3,2-b][1,2,4]triazole system is electron-deficient, making it prone to nucleophilic attacks at the C5 position .
  • Substituents : The 4-methoxyphenyl group enhances solubility, while the furan-2-yl moiety may participate in π-π stacking interactions .
  • Hydroxy group : The C6-hydroxy group can form hydrogen bonds but may oxidize under harsh conditions, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for critical synthetic steps (e.g., thiazole-triazole ring formation)?

  • Intermediate trapping : Use quenching agents (e.g., acetic anhydride) to isolate and characterize reactive intermediates like thiourea derivatives .
  • Kinetic studies : Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy to identify rate-determining steps .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for cyclization reactions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pharmacological activity?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., fluorophenyl vs. methoxyphenyl) or heterocyclic (e.g., pyridine vs. furan) groups .
  • Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity against cancer lines) .
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. How can contradictions in reported bioactivity data (e.g., varying IC50_{50} values) be resolved?

  • Assay standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite profiling : LC-MS/MS can detect degradation products that may interfere with activity measurements .
  • Structural validation : Re-examine compound identity and purity for discrepant samples using X-ray crystallography .

Q. What computational methods are suitable for predicting target engagement and off-target effects?

  • Molecular docking : Screen against targets like 14-α-demethylase (PDB: 3LD6) to prioritize candidates for antifungal testing .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) shared with known inhibitors .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .
  • Catalyst optimization : Asymmetric catalysis (e.g., BINAP-metal complexes) improves stereoselectivity in piperazine coupling .
  • Process monitoring : In-line FTIR tracks reaction progress and detects racemization in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.